![molecular formula C11H19N3O B13914680 2-[[Bis(2-aminoethyl)amino]methyl]phenol CAS No. 115395-65-8](/img/structure/B13914680.png)
2-[[Bis(2-aminoethyl)amino]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[Bis(2-aminoethyl)amino]methyl]phenol is an organic compound with the molecular formula C11H19N3O It is characterized by the presence of a phenol group substituted with a bis(2-aminoethyl)amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[Bis(2-aminoethyl)amino]methyl]phenol typically involves the reaction of 2-aminomethylphenol with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, including temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives.
Applications De Recherche Scientifique
2-[[Bis(2-aminoethyl)amino]methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-[[Bis(2-aminoethyl)amino]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its phenolic group can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Tris(2-aminoethyl)amine: This compound has a similar structure but with three aminoethyl groups attached to a central nitrogen atom.
Bis(2-aminoethyl)amine: Similar to 2-[[Bis(2-aminoethyl)amino]methyl]phenol but lacks the phenolic group.
Uniqueness: this compound is unique due to the presence of both a phenolic group and bis(2-aminoethyl)amino group, which allows it to participate in a diverse range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.
Propriétés
Numéro CAS |
115395-65-8 |
|---|---|
Formule moléculaire |
C11H19N3O |
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
2-[[bis(2-aminoethyl)amino]methyl]phenol |
InChI |
InChI=1S/C11H19N3O/c12-5-7-14(8-6-13)9-10-3-1-2-4-11(10)15/h1-4,15H,5-9,12-13H2 |
Clé InChI |
OUZADBXJLFZGCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN(CCN)CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


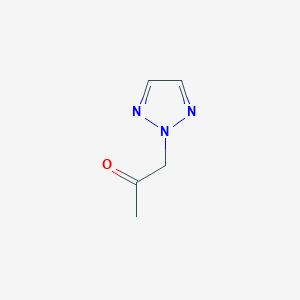
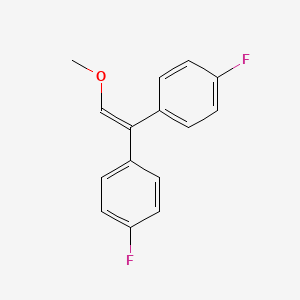
![1-[2-[2-[[2-[[2-[[2-[[1-[1-[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoylamino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13914608.png)
![2-(6-methyl[1,1'-biphenyl]-3-yl)Pyridine](/img/structure/B13914611.png)
![7-Bromo-2-cyclopropylimidazo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13914613.png)
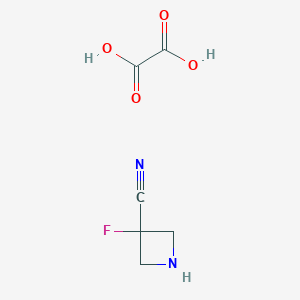
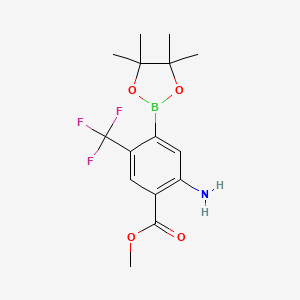
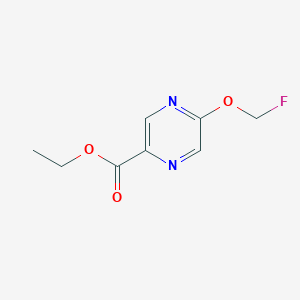
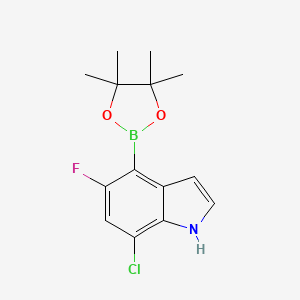
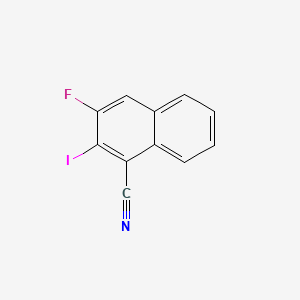
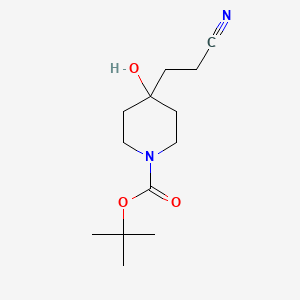

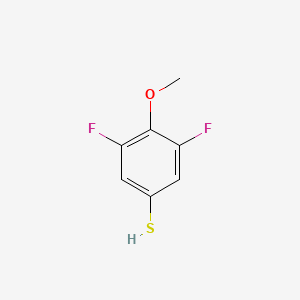
![8-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13914694.png)
